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Introduction
The CEF6 peptide is a well-characterized, HLA-B7 restricted epitope derived from the

nucleoprotein of the influenza A virus. Its specific sequence is Leu-Pro-Phe-Asp-Lys-Thr-Thr-

Val-Met (LPFDKTTVM)[1][2]. As a component of the widely used CEF (Cytomegalovirus,

Epstein-Barr virus, and Influenza virus) peptide pool, CEF6 serves as a crucial positive control

in various immunological assays designed to assess T-cell functionality[1][3]. This technical

guide provides an in-depth overview of the CEF6 peptide, including its immunological

properties, relevant experimental protocols, and the signaling pathways it triggers.

Core Concepts
The CEF peptide pool, including CEF6, is recognized as a gold standard for evaluating the

functionality of antigen-specific T cells[3]. These peptides are instrumental in T-cell functional

analysis, research on viral infections, and as positive controls in assays like ELISPOT and

intracellular cytokine staining (ICS). Furthermore, CEF peptides are valuable benchmarks in

vaccine development for measuring T-cell responses to vaccination.

The interaction between the CEF6 peptide, presented by the HLA-B7 molecule on an antigen-

presenting cell (APC), and the T-cell receptor (TCR) on a CD8+ T-cell is a critical event in the

adaptive immune response to influenza infection. This recognition triggers a signaling cascade
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within the T-cell, leading to its activation, proliferation, and differentiation into cytotoxic T

lymphocytes (CTLs) capable of eliminating virus-infected cells.

Quantitative Data
While precise binding affinity data (Kd values) for the CEF6-HLA-B7 interaction are not readily

available in public databases, studies on HLA-B7 restricted epitopes suggest that they

generally exhibit lower binding affinity and stability compared to epitopes restricted by other

HLA alleles, such as HLA-A2. Research has shown that CEF6-reactive CD8+ T-cells can be of

high frequency in certain individuals but may exhibit low functional avidity. Functional avidity

refers to the concentration of peptide required to elicit a half-maximal T-cell response.

The following table summarizes the key characteristics of the CEF6 peptide:

Property Description Source(s)

Peptide Sequence
LPFDKTTVM (Leu-Pro-Phe-

Asp-Lys-Thr-Thr-Val-Met)

Origin Influenza A virus nucleoprotein

MHC Restriction HLA-B7

T-Cell Recognition CD8+ T-cells

Functional Avidity

Can be recognized by high-

frequency, low-avidity CD8+ T-

cells

Purity (Commercial) Typically >95%

Molecular Weight Approximately 1051.26 g/mol

Storage
Store at -20°C, keep tightly

closed in a dry place

Experimental Protocols
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
Secretion
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The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-

secreting cells at the single-cell level. Below is a detailed protocol for assessing CEF6-specific

IFN-γ secreting T-cells.

Materials:

PVDF-membrane 96-well ELISPOT plates

Sterile PBS

Coating Buffer (e.g., sterile PBS)

Anti-human IFN-γ capture antibody

Blocking Buffer (e.g., RPMI 1640 with 10% FBS)

Complete cell culture medium

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B7 positive donor

CEF6 peptide (lyophilized)

Recombinant human IL-2 (optional)

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

AP or HRP substrate (e.g., BCIP/NBT or AEC)

ELISPOT plate reader

Procedure:

Plate Coating:

Pre-wet the ELISPOT plate membranes with 15 µL of 35% ethanol for 1 minute.

Wash the wells twice with 200 µL of sterile PBS.
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Dilute the anti-human IFN-γ capture antibody to the recommended concentration in

coating buffer.

Add 100 µL of the diluted capture antibody to each well.

Incubate the plate overnight at 4°C.

Cell Preparation and Stimulation:

The next day, wash the plate three times with 200 µL of sterile PBS per well to remove

unbound antibody.

Block the membrane by adding 200 µL of blocking buffer to each well and incubate for at

least 1 hour at room temperature.

Thaw and wash the PBMCs. Resuspend the cells in complete cell culture medium at a

concentration of 2-3 x 10^6 cells/mL.

Reconstitute the lyophilized CEF6 peptide according to the manufacturer's instructions to

create a stock solution. Further dilute the peptide in complete cell culture medium to the

desired working concentration (typically 1-10 µg/mL).

Wash the plate three times with sterile PBS.

Add 100 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.

Add 100 µL of the diluted CEF6 peptide to the appropriate wells. For negative control

wells, add 100 µL of culture medium only. For a positive control, a mitogen like

phytohemagglutinin (PHA) can be used.

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Detection and Development:

Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) and then three

times with PBS alone.

Dilute the biotinylated anti-human IFN-γ detection antibody in PBS with 1% BSA.
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Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at room

temperature.

Wash the plate three times with PBST.

Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in PBS with 1% BSA.

Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room

temperature.

Wash the plate three times with PBST and then three times with PBS.

Add 100 µL of the appropriate substrate solution to each well and monitor for spot

development.

Stop the reaction by washing the plate with distilled water.

Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells. This protocol

outlines the steps to detect IFN-γ production in CD8+ T-cells in response to CEF6 stimulation.

Materials:

PBMCs from an HLA-B7 positive donor

Complete cell culture medium

CEF6 peptide

Brefeldin A and Monensin (protein transport inhibitors)

Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

FACS tubes or 96-well U-bottom plates

Fixable Viability Dye
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Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes

Fixation/Permeabilization buffer

Permeabilization/Wash buffer

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

Cell Stimulation:

Resuspend PBMCs in complete cell culture medium at 1-2 x 10^6 cells/mL.

Add 1 mL of the cell suspension to each FACS tube.

Add the CEF6 peptide to the desired final concentration (typically 1-10 µg/mL).

Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all tubes to enhance T-cell

activation.

Include a negative control (cells with co-stimulatory antibodies but no peptide) and a

positive control (e.g., stimulation with PMA/Ionomycin or a CEF peptide pool).

Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to each tube to block cytokine

secretion.

Continue incubation for an additional 4-16 hours.

Staining:

After incubation, wash the cells with FACS buffer.

Stain for cell viability by incubating the cells with a fixable viability dye according to the

manufacturer's instructions.
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Wash the cells with FACS buffer.

Perform surface staining by adding anti-CD3 and anti-CD8 antibodies and incubate for 20-

30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fix and permeabilize the cells by resuspending them in Fixation/Permeabilization buffer

and incubating for 20 minutes at room temperature in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Perform intracellular staining by adding the anti-IFN-γ antibody diluted in

Permeabilization/Wash buffer and incubate for 30 minutes at room temperature in the

dark.

Wash the cells twice with Permeabilization/Wash buffer.

Acquisition and Analysis:

Resuspend the cells in FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software to gate on live, singlet, CD3+, CD8+

lymphocytes and then determine the percentage of IFN-γ positive cells.

Visualizations
Experimental Workflow: ELISPOT Assay
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Caption: Workflow for the ELISPOT assay to detect CEF6-specific T-cells.
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Click to download full resolution via product page

Caption: Simplified signaling pathway of CD8+ T-cell activation by CEF6.

Conclusion
The CEF6 peptide is an indispensable tool for the immunological study of influenza virus

infection and vaccine efficacy. Its well-defined characteristics and its role as a positive control

make it a reliable reagent for assessing CD8+ T-cell responses in HLA-B7 positive individuals.

The detailed protocols and visualizations provided in this guide offer a comprehensive resource

for researchers and professionals in the field of immunology and drug development, facilitating

the consistent and accurate application of CEF6 in their studies. Further research to precisely

quantify the binding affinity of CEF6 to HLA-B7 and to better understand the nuances of its

immunogenicity will continue to enhance its utility in advancing our knowledge of anti-influenza

immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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